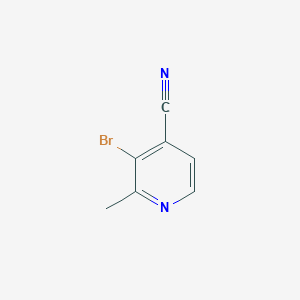

3-Bromo-2-methyl-pyridine-4-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrN2 |

|---|---|

Molecular Weight |

197.03 g/mol |

IUPAC Name |

3-bromo-2-methylpyridine-4-carbonitrile |

InChI |

InChI=1S/C7H5BrN2/c1-5-7(8)6(4-9)2-3-10-5/h2-3H,1H3 |

InChI Key |

OSRDIBSOHAPXJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1Br)C#N |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 3 Bromo 2 Methyl Pyridine 4 Carbonitrile

Reactivity at the Bromine Center

The bromine atom attached to the pyridine (B92270) ring is a key site for a variety of synthetic transformations, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

The bromine atom on the pyridine ring can be displaced by various nucleophiles. The pyridine ring's electron-withdrawing nature facilitates nucleophilic aromatic substitution, although the reaction's feasibility can be influenced by the position of the substituent and the reaction conditions. In the case of 3-bromopyridines, direct substitution can be challenging. However, base-catalyzed isomerization pathways involving pyridyne intermediates can lead to 4-substituted products. researchgate.net For instance, reactions with nucleophiles like ammonia (B1221849) or hydroxides can be used to introduce amino or hydroxyl groups, respectively, often requiring specific catalytic systems to achieve C4-selectivity on a pyridine ring. researchgate.net

The bromine substituent makes 3-Bromo-2-methyl-pyridine-4-carbonitrile an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecular architectures. mdpi.com

Suzuki Coupling: This reaction cross-couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a new carbon-carbon single bond. wikipedia.org It is widely used to synthesize biaryl compounds. nih.gov The reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.orgnih.gov For substrates like this compound, this reaction would allow for the introduction of various aryl or vinyl groups at the C3-position. The reactivity of the halide in Suzuki couplings generally follows the trend I > OTf > Br >> Cl. wikipedia.org

Table 1: Representative Conditions for Suzuki Cross-Coupling Reactions

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | nih.govresearchgate.net |

| Base | K₃PO₄, K₂CO₃ | nih.govresearchgate.net |

| Solvent | 1,4-Dioxane/Water, Toluene | nih.govmdpi.com |

| Temperature | 70-120 °C | nih.govresearchgate.netmdpi.com |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for synthesizing arylalkynes. libretexts.org The reaction is typically carried out under mild conditions with a base such as an amine. wikipedia.orgorganic-chemistry.org This transformation would install an alkynyl group at the C3-position of the pyridine ring, a valuable modification in medicinal chemistry and materials science. soton.ac.ukresearchgate.net

Table 2: Representative Conditions for Sonogashira Cross-Coupling Reactions

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | soton.ac.ukresearchgate.net |

| Co-catalyst | CuI | wikipedia.orgsoton.ac.uk |

| Base | Triethylamine, N-Butylamine | wikipedia.orgsoton.ac.uk |

| Solvent | THF | wikipedia.orgsoton.ac.uk |

| Temperature | Room Temperature to 65 °C | wikipedia.orgsoton.ac.uk |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to create a substituted alkene. wikipedia.orgbeilstein-journals.org This reaction is a powerful tool for C-C bond formation and typically exhibits high stereoselectivity. organic-chemistry.org Applying the Heck reaction to this compound would enable the vinylation of the C3-position.

Table 3: Representative Conditions for Heck Cross-Coupling Reactions

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd(dba)₂ | beilstein-journals.orgsioc-journal.cn |

| Ligand | PPh₃, P(t-Bu)₃ | beilstein-journals.orgsioc-journal.cn |

| Base | Triethylamine, K₂CO₃, NaOAc | wikipedia.org |

| Solvent | Acetonitrile, Water | organic-chemistry.orgsioc-journal.cn |

| Temperature | 100-130 °C | organic-chemistry.orgsioc-journal.cn |

This section pertains to the synthesis of the title compound rather than the reactivity of its bromine center. The introduction of the bromine atom at the C3-position of a 2-methyl-pyridine-4-carbonitrile precursor is a key synthetic step. The bromination of pyridine rings is an electrophilic substitution reaction. The specific placement of the bromine atom is guided by the electronic effects of the existing substituents on the ring—the nitrogen atom, the methyl group, and the carbonitrile group. For related compounds like 2-methyl-3-nitropyridine (B124571), bromination can be achieved using reagents like phosphorus oxybromide. chemicalbook.com

Reactivity of the Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional group that can undergo several important transformations, primarily hydrolysis to carboxylic acids and reduction to amines.

The carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. savemyexams.comlibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is first protonated, which increases the electrophilicity of the nitrile carbon. Water then acts as a nucleophile, attacking the carbon and leading, after a series of steps including tautomerization, to the formation of an amide intermediate. Further hydrolysis of the amide yields the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orgyoutube.com

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile like the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. libretexts.org This forms an intermediate that, upon protonation (from water), generates an imidic acid, which tautomerizes to an amide. youtube.com Under harsher conditions (e.g., vigorous heating), the amide can be further hydrolyzed to a carboxylate salt. youtube.com Subsequent acidification is then required to produce the final carboxylic acid. savemyexams.com

The carbonitrile group can be reduced to a primary amine using strong reducing agents.

Reduction with Lithium Aluminum Hydride (LiAlH₄): This is a common and powerful method for reducing nitriles. The hydride nucleophile attacks the electrophilic carbon of the nitrile, and after a second hydride addition to the intermediate imine, a dianion is formed. libretexts.org Aqueous workup then protonates the nitrogen to yield the primary amine.

Reduction with Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a less reactive reducing agent than LiAlH₄. Its reaction with nitriles typically stops at the imine stage. Upon subsequent acidic aqueous workup, this imine intermediate is hydrolyzed to form an aldehyde. libretexts.org This provides a method to convert the nitrile group into a formyl group.

Cyclization Reactions Involving the Nitrile Group

The nitrile group, in conjunction with the adjacent bromo substituent on the pyridine ring, is a key synthon for the construction of fused heterocyclic systems. These intramolecular and intermolecular cyclization reactions provide routes to biologically significant scaffolds such as pyrazolopyridines and thienopyridines.

Synthesis of Pyrazolo[3,4-b]pyridines: A common strategy for forming the pyrazolo[3,4-b]pyridine core involves the reaction of a substituted pyridine containing a nitrile group and a vicinal leaving group (like bromine) with hydrazine (B178648). nih.gov In the case of this compound, treatment with hydrazine hydrate (B1144303) would likely proceed through an initial nucleophilic substitution of the bromine atom to form a hydrazinyl intermediate. This is followed by an intramolecular cyclization where the terminal amino group of the hydrazine moiety attacks the electrophilic carbon of the nitrile group. This annulation process results in the formation of a fused pyrazole (B372694) ring. The general methodology for constructing 1H-pyrazolo[3,4-b]pyridines often involves either building a pyridine ring onto a pre-existing pyrazole or forming the pyrazole ring from a substituted pyridine precursor. nih.gov The reaction of 2-halopyridines containing a C-3 cyano group with hydrazine falls into the latter category. nih.gov

Synthesis of Thieno[2,3-b]pyridines: The synthesis of the thieno[2,3-b]pyridine (B153569) system from 2-halopyridine-3-carbonitrile precursors is a well-established method, often referred to as the Gewald reaction or a related cyclization. researchgate.net This transformation can be achieved by reacting this compound with a sulfur-containing nucleophile. For instance, reaction with thioglycolic acid derivatives (e.g., ethyl thioglycolate) in the presence of a base would lead to the formation of a 3-amino-thieno[2,3-b]pyridine derivative. The mechanism typically involves an initial S-alkylation at the C-2 position, displacing the bromide, followed by a base-mediated intramolecular Thorpe-Ziegler cyclization involving the nitrile group and the active methylene (B1212753) of the thioglycolate side chain, and subsequent tautomerization to the stable amino-thiophene ring. researchgate.net

Table 1: Representative Cyclization Reactions

| Fused System | Typical Reagent | Resulting Scaffold | General Method Reference |

|---|---|---|---|

| Pyrazolopyridine | Hydrazine hydrate (N₂H₄·H₂O) | 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine derivative | nih.gov |

| Thienopyridine | Ethyl thioglycolate (HSCH₂CO₂Et) / Base | Ethyl 3-amino-2-methylthieno[2,3-b]pyridine-4-carboxylate derivative | researchgate.net |

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom confers basic and nucleophilic properties, allowing for reactions at this position without disturbing the other substituents.

As a derivative of pyridine, the nitrogen atom in this compound is basic and readily undergoes protonation in the presence of strong acids to form pyridinium (B92312) salts. For example, reaction with hydrochloric acid would yield 3-Bromo-2-methyl-4-cyanopyridinium chloride. This salt formation increases the polarity and aqueous solubility of the compound. The basicity of the nitrogen is influenced by the electronic effects of the ring substituents. The electron-donating methyl group at the 2-position slightly increases basicity, while the electron-withdrawing bromine atom at the 3-position and the carbonitrile group at the 4-position decrease the basicity compared to unsubstituted pyridine.

Furthermore, the nitrogen atom's lone pair allows it to act as a Lewis base, coordinating to metal centers and other Lewis acids to form coordination complexes.

The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting product, this compound N-oxide, exhibits altered reactivity compared to the parent pyridine. N-oxidation increases the electron density at the C2 and C4 positions of the pyridine ring, making them more susceptible to nucleophilic attack. It also provides a handle for further functionalization reactions. The synthesis of the related 3-Bromo-2-methylpyridine (B185296) N-oxide is documented, indicating the feasibility of this reaction. bldpharm.com

Functionalization of the Methyl Group

The methyl group at the 2-position of the pyridine ring is not inert and can participate in various chemical reactions. Its protons are significantly more acidic than those of a simple alkylbenzene due to the electron-withdrawing nature of the pyridine ring. The resulting carbanion (formed upon deprotonation by a strong base) is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom. vaia.com

This enhanced acidity enables the methyl group to undergo condensation reactions with various electrophiles, particularly aldehydes and ketones. A classic example is the Claisen-Schmidt condensation with aromatic aldehydes, such as benzaldehyde. In the presence of a suitable base (e.g., sodium hydroxide, potassium tert-butoxide, or a Lewis acid), the methyl group can be deprotonated to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields a styryl-substituted pyridine derivative, in this case, 3-Bromo-4-cyano-2-styrylpyridine. This reaction provides a powerful method for C-C bond formation and the introduction of extended conjugated systems. The reactivity of methyl groups at the 2- and 4-positions of the pyridine ring is generally higher than that of a methyl group at the 3-position, as resonance stabilization of the intermediate carbanion is more effective. vaia.com

Table 2: Representative Condensation Reactions of the 2-Methyl Group

| Reactant | Base/Catalyst | Product | Reaction Type |

|---|---|---|---|

| Benzaldehyde | Base (e.g., NaOH) | 3-Bromo-4-cyano-2-styrylpyridine | Claisen-Schmidt Condensation |

| 2,4-Dinitrobenzaldehyde | Base (e.g., Piperidine) | 3-Bromo-4-cyano-2-(2,4-dinitrostyryl)pyridine | Claisen-Schmidt Condensation |

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Methods

A suite of spectroscopic techniques is employed to probe the molecular structure of 3-Bromo-2-methyl-pyridine-4-carbonitrile. Each method offers unique information, and together they provide a comprehensive picture of the compound's identity and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of the closely related compound, 3-Bromo-2-methylpyridine (B185296), recorded in deuterated chloroform (B151607) (CDCl₃), the methyl protons (CH₃) typically appear as a singlet around δ 2.67 ppm. The aromatic protons on the pyridine (B92270) ring exhibit more complex splitting patterns and chemical shifts, generally appearing in the range of δ 6.98-8.44 ppm. chemicalbook.com For this compound, the introduction of the cyano group at the 4-position would significantly influence the chemical shifts of the adjacent protons, particularly the proton at the 5-position.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For pyridine derivatives, the carbon atoms of the heterocyclic ring typically resonate between δ 120 and 160 ppm. rsc.org The carbon of the methyl group would be expected in the upfield region of the spectrum. The presence of the bromine atom and the cyano group will cause characteristic shifts in the signals of the carbons they are attached to.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Specific experimental data for this compound is not readily available in the searched literature. The table below presents predicted values based on known substituent effects on the pyridine ring.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~2.7 | ~20-25 |

| C2-H | - | ~155-160 |

| C3-Br | - | ~120-125 |

| C4-CN | - | ~115-120 (CN), ~130-135 (C4) |

| C5-H | ~8.6-8.8 | ~150-155 |

| C6-H | ~8.7-8.9 | ~150-155 |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR: The FT-IR spectrum of this compound is expected to show a sharp, intense absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2210 cm⁻¹. The C-Br stretching vibration usually appears in the fingerprint region, below 1000 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present in their characteristic regions.

FT-Raman: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric nitrile stretch is often strong in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies Specific experimental data for this compound is not readily available. The table shows expected ranges for key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N | Stretching | 2240 - 2210 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C=C, C=N (ring) | Stretching | 1600 - 1400 |

| C-Br | Stretching | < 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridine and its derivatives typically exhibit characteristic π→π* and n→π* transitions. The presence of the bromo and cyano substituents on the pyridine ring in this compound will influence the position and intensity of these absorption bands. For 3-bromopyridine, UV/Visible spectral data is available, which can serve as a basis for predicting the spectrum of the title compound. nist.gov

Mass Spectrometry (MS, HRMS, ESIMS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

MS: In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected, showing the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule, confirming the presence of bromine, carbon, hydrogen, and nitrogen in the expected ratios.

ESIMS (Electrospray Ionization Mass Spectrometry): ESIMS is a soft ionization technique that can be used to observe the protonated molecule [M+H]⁺, which is often more stable than the molecular ion.

X-ray Crystallography for Solid-State Structure Elucidation

While specific X-ray crystallography data for this compound was not found, analysis of a closely related compound, 3-Bromopyridine-2-carbonitrile, provides valuable insights into the likely solid-state structure. researchgate.net

Analysis of Molecular Conformation

X-ray crystallography of 3-Bromopyridine-2-carbonitrile reveals a planar pyridine ring. researchgate.net It is expected that this compound would also exhibit a planar pyridine ring, with the methyl and cyano groups lying in or very close to the plane of the ring. The crystal packing would likely be influenced by intermolecular interactions such as π–π stacking of the pyridine rings and potential halogen bonding involving the bromine atom. researchgate.net

Interactive Data Table: Crystallographic Data for the Related Compound 3-Bromopyridine-2-carbonitrile researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8821 (2) |

| b (Å) | 11.7480 (3) |

| c (Å) | 7.4169 (2) |

| β (°) | 113.906 (1) |

| Volume (ų) | 627.88 (3) |

| Z | 4 |

Investigation of Intermolecular Interactions

The intermolecular forces at play in the crystal structure of pyridine derivatives are crucial for understanding their supramolecular chemistry. In the case of bromo-substituted pyridine carbonitriles, two primary types of interactions are of particular interest: Br⋯N contacts and π–π stacking.

Br⋯N Contacts:

Short intermolecular contacts involving the bromine atom and the nitrogen atom of the nitrile group or the pyridine ring are a form of halogen bonding. Halogen bonds are directional interactions between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. In the solid state of 3-bromopicolinonitrile, short intermolecular Br⋯N contacts have been observed. researchgate.net These interactions play a significant role in the directional organization of the molecules within the crystal.

π–π Stacking:

Aromatic rings, such as the pyridine ring, can interact through π–π stacking, where the electron-rich π systems of adjacent rings align. This type of interaction is a significant contributor to the stabilization of the crystal packing in many aromatic compounds. For 3-bromopicolinonitrile, the crystal packing is consolidated by π–π stacking interactions, with reported centroid–centroid distances of 3.7893 (9) Å. researchgate.net This distance is indicative of a significant stabilizing interaction. The presence of both Br⋯N contacts and π–π stacking creates a robust network of non-covalent interactions that define the three-dimensional architecture of the crystal.

A summary of the key intermolecular interactions observed in the related compound 3-bromopicolinonitrile is presented in the table below.

| Interaction Type | Description | Distance (Å) | Reference |

| Br⋯N Contact | Halogen bond between the bromine atom and a nitrogen atom of a neighboring molecule. | Not specified | researchgate.net |

| π–π Stacking | Interaction between the pyridine rings of adjacent molecules. | 3.7893 (9) | researchgate.net |

Crystal Packing Analysis

In the case of 3-bromopicolinonitrile, the crystal packing is a result of the combined effects of the aforementioned Br⋯N contacts and π–π stacking interactions. researchgate.net These interactions work in concert to build a cohesive and stable crystal lattice. The π–π stacking interactions often lead to the formation of columnar or layered structures, while the more directional Br⋯N contacts provide specificity in the arrangement of these layers or columns relative to one another.

The study of crystal packing is essential for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. While no specific studies on the polymorphism of this compound were found, the potential for different packing arrangements due to the variety of intermolecular interactions present is a key area for future investigation.

Computational Chemistry and Theoretical Investigations

Time-Dependent Density Functional Theory (TD-DFT) for Excited State PropertiesTD-DFT is the method of choice for studying molecules in their excited states. It is particularly useful for predicting UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states.

Without a specific study on 3-Bromo-2-methyl-pyridine-4-carbonitrile, it is not possible to provide the detailed research findings, data tables, and specific quantitative results requested. The scientific community has not yet published a computational investigation that would supply the necessary data for a thorough analysis as outlined.

Applications of 3 Bromo 2 Methyl Pyridine 4 Carbonitrile in Advanced Organic Synthesis

The trifunctional nature of 3-Bromo-2-methyl-pyridine-4-carbonitrile, possessing a pyridine (B92270) core substituted with a reactive bromine atom, a nitrile group, and a methyl group, establishes it as a highly valuable and specialized intermediate in advanced organic synthesis. Its unique electronic and steric properties allow for selective transformations, making it a key component in the construction of complex molecular architectures.

Future Directions and Emerging Research Areas

Development of More Sustainable Synthetic Routes

Traditional methods for the synthesis of substituted pyridines often involve multi-step procedures with harsh reaction conditions and the use of stoichiometric, and often toxic, reagents. The future of synthesizing 3-Bromo-2-methyl-pyridine-4-carbonitrile will undoubtedly focus on greener and more sustainable approaches.

One promising avenue is the application of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction rates, improve yields, and often leads to cleaner reactions with easier work-ups. For the synthesis of pyridine (B92270) derivatives, microwave irradiation can facilitate one-pot, multi-component reactions, which are inherently more sustainable due to the reduction in intermediate isolation and purification steps. While specific studies on the microwave-assisted synthesis of this compound are not yet prevalent, the successful application of this technology to other substituted pyridines suggests its high potential.

Another key area is the development of solvent- and halide-free synthetic methods . Research into the C-H functionalization of pyridine N-oxides to yield substituted ureas without the use of solvents or halide reagents showcases a move towards more atom-economical processes. Adapting such strategies for the introduction of the cyano and bromo functionalities onto a 2-methylpyridine (B31789) core could represent a significant step forward in the sustainable production of this compound.

Furthermore, the use of catalytic systems over stoichiometric reagents is a fundamental principle of green chemistry. Future synthetic routes will likely leverage transition-metal catalysis or organocatalysis to achieve the desired transformations under milder conditions. For instance, developing a catalytic Sandmeyer-type reaction for the conversion of an amino group to the nitrile, or a catalytic bromination step, would be highly desirable.

A comparison of potential sustainable synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. | Scale-up can be challenging, requires specialized equipment. |

| Solvent-Free Reactions | Reduced solvent waste, potential for higher throughput. | Reactant solubility and mixing can be an issue. |

| C-H Functionalization | High atom economy, avoids pre-functionalized starting materials. | Regioselectivity can be difficult to control. |

| Catalytic Methods | Milder reaction conditions, reduced waste, high selectivity. | Catalyst cost and removal can be a concern. |

Exploration of Novel Reactivity Patterns

The bromine atom and the nitrile group in this compound are key functional handles for a variety of chemical transformations. While classical reactions such as nucleophilic aromatic substitution (SNAr) at the 3-position and transformations of the nitrile group are known, future research will delve into uncovering novel reactivity patterns.

The bromine atom is a prime site for cross-coupling reactions . The Suzuki-Miyaura cross-coupling of related bromo-pyridines, such as 5-Bromo-2-methylpyridin-3-amine, with various arylboronic acids has been successfully demonstrated to create new C-C bonds. mdpi.com Similar palladium-catalyzed couplings with this compound could provide access to a wide array of 3-aryl-2-methyl-pyridine-4-carbonitriles, which are of interest in medicinal chemistry. The optimization of these reactions using modern catalyst systems, including those with specialized ligands, will be a key research focus.

The reactivity of the pyridine ring itself, activated by the electron-withdrawing nitrile group, presents opportunities for skeletal editing . Recent advancements have shown the possibility of nitrogen-to-carbon atom transmutation in pyridines, allowing for the conversion of the pyridine core into a functionalized benzene (B151609) ring. rsc.org Exploring such transformations with this compound could lead to the synthesis of novel and complex aromatic structures that are otherwise difficult to access.

Furthermore, the interplay between the different functional groups on the pyridine ring can lead to unique reactivity. For instance, the potential for intramolecular cyclizations initiated by a reaction at the nitrile or bromo position could be explored to generate fused heterocyclic systems. The reactivity of substituted 2-bromopyridines has been a subject of study, and expanding this to the more complex this compound system is a logical next step. rsc.org

Table 2: Potential Novel Reactions of this compound

| Reaction Type | Potential Products | Significance |

| Suzuki-Miyaura Coupling | 3-Aryl-2-methyl-pyridine-4-carbonitriles | Access to novel bi-aryl structures for drug discovery. |

| Buchwald-Hartwig Amination | 3-Amino-2-methyl-pyridine-4-carbonitriles | Introduction of nitrogen-based functional groups. |

| Sonogashira Coupling | 3-Alkynyl-2-methyl-pyridine-4-carbonitriles | Formation of C-C triple bonds for further functionalization. |

| Pyridine Skeletal Editing | Functionalized brominated benzonitriles | Creation of new aromatic scaffolds from a pyridine precursor. |

| Intramolecular Cyclization | Fused heterocyclic systems | Synthesis of complex polycyclic molecules. |

Advanced Computational Modeling for Predictive Synthesis

The use of computational chemistry is becoming an indispensable tool in modern synthetic planning. For this compound, advanced computational modeling can provide deep insights into its reactivity and guide the development of new synthetic methods.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of the molecule, including the electron density at different positions of the pyridine ring. This information is crucial for predicting the regioselectivity of electrophilic and nucleophilic substitution reactions. For instance, DFT studies on related pyridine derivatives have been used to rationalize the outcomes of Suzuki cross-coupling reactions. mdpi.com Similar studies on this compound could predict the most favorable sites for reaction and help in the design of selective synthetic strategies.

Computational modeling can also be used to investigate reaction mechanisms . By calculating the energy profiles of different reaction pathways, researchers can identify the most likely mechanism and the rate-determining step. This knowledge is invaluable for optimizing reaction conditions, such as temperature, catalyst, and solvent, to improve yields and minimize by-products. For example, computational studies have been used to elucidate the mechanism of nucleophilic aromatic substitution in pyridinium (B92312) ions, revealing the role of the leaving group and the solvent. nih.gov

Furthermore, the emerging field of machine learning and artificial intelligence (AI) in chemistry holds great promise for predictive synthesis. By training algorithms on large datasets of chemical reactions, it may become possible to predict the outcome of a reaction involving this compound with a given set of reactants and conditions. This could significantly accelerate the discovery of new reactions and synthetic routes.

Table 3: Applications of Computational Modeling for this compound

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Electronic structure analysis | Prediction of regioselectivity in substitution reactions. |

| Transition State Theory | Reaction mechanism investigation | Identification of rate-determining steps and optimization of reaction conditions. |

| Molecular Dynamics (MD) | Solvation effects simulation | Understanding the role of the solvent in reaction outcomes. |

| Machine Learning (ML) | Predictive synthesis | Prediction of reaction products and yields for novel transformations. |

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Bromo-2-methyl-pyridine-4-carbonitrile?

A common approach involves multicomponent reactions under reflux conditions. For brominated pyridine derivatives, a mixture of ketones (e.g., p-bromoacetophenone), aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol is heated for 10–20 hours. Post-reaction purification typically involves filtration, washing with ethanol/water, and crystallization from DMF/ethanol (1:2) . Optimization of reaction time and stoichiometric ratios (e.g., 1:1:1 for ketone, aldehyde, and cyanoacetate) is critical to yield high-purity products.

Advanced: How can conflicting crystallographic data for brominated pyridines be resolved during structural validation?

Discrepancies in crystallographic data (e.g., bond lengths, angles) require rigorous validation using software like SHELXL. Implement the following steps:

- Data consistency checks : Verify data against high-resolution benchmarks (e.g., R-factor < 5%).

- Twinned crystal analysis : Use SHELXD/SHELXE for deconvoluting overlapping reflections in twinned crystals .

- DFT cross-validation : Compare experimental geometry with density functional theory (DFT)-optimized structures to identify outliers .

Basic: Which analytical techniques are most suitable for characterizing this compound?

- NMR Spectroscopy : H/C NMR identifies substituent positions (e.g., methyl at C2, bromine at C3).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 211.0).

- X-ray Diffraction (XRD) : Resolves molecular geometry and packing interactions .

- Purity Assessment : GC or HPLC (e.g., >95% purity thresholds) ensures reproducibility in downstream applications .

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The bromine atom at C3 undergoes Buchwald-Hartwig amination or Suzuki-Miyaura coupling due to:

- Electronic Effects : The electron-withdrawing cyano group at C4 polarizes the C-Br bond, enhancing electrophilicity.

- Steric Considerations : The methyl group at C2 may hinder coupling at adjacent positions.

- Catalytic Optimization : Pd(PPh)/XPhos systems improve yields in aryl boronic acid couplings .

Basic: What purification strategies are effective for isolating brominated pyridine derivatives?

- Solvent Crystallization : Use polar aprotic solvents (DMF) mixed with ethanol to exploit solubility differences.

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1) separates regioisomers.

- Recrystallization : Sequential washing with cold ethanol removes unreacted precursors .

Advanced: How do computational models predict regioselectivity in nucleophilic aromatic substitution (SNAr) reactions?

DFT studies reveal that the cyano group at C4 directs nucleophiles (e.g., amines) to C3 (bromine site) via:

- Charge Distribution : C3 exhibits a higher positive charge (NPA analysis) due to adjacent electron-withdrawing groups.

- Transition-State Analysis : Lower activation energy for attack at C3 compared to C5 .

- Solvent Effects : Polar solvents (DMF) stabilize the Meisenheimer intermediate, accelerating SNAr .

Basic: What safety precautions are essential when handling brominated pyridines?

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Personal Protective Equipment (PPE) : Nitrile gloves and goggles prevent dermal/ocular exposure.

- Waste Disposal : Halogenated waste containers for bromine-containing residues .

Advanced: How can spectroscopic contradictions (e.g., NMR vs. XRD) be reconciled in structural assignments?

- Dynamic Effects : NMR may average signals for flexible substituents (e.g., methyl rotation), while XRD captures static geometry.

- Paramagnetic Shifts : Trace metal impurities in NMR samples distort chemical shifts; chelate with EDTA.

- Complementary Techniques : Combine NOESY (through-space interactions) with XRD for 3D validation .

Basic: What are the storage conditions to ensure stability of this compound?

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis.

- Light Sensitivity : Amber vials mitigate photodegradation of the C-Br bond.

- Desiccants : Silica gel packets avoid moisture-induced decomposition .

Advanced: What strategies optimize catalytic efficiency in C–H functionalization of brominated pyridines?

- Directing Groups : Install transient directing groups (e.g., pyridine N-oxide) to activate C–H bonds.

- Metal Catalysts : Rh(III)/Co(III) complexes enable regioselective C–H activation at C5 or C6 positions.

- Solvent Screening : Trifluoroethanol enhances catalyst turnover by stabilizing charged intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.